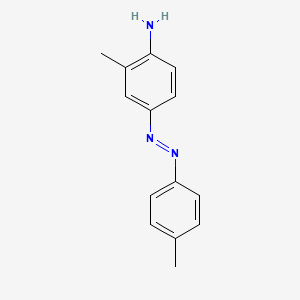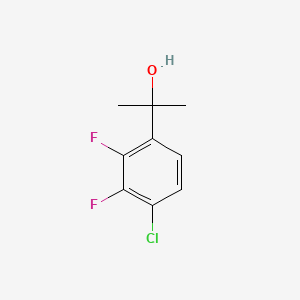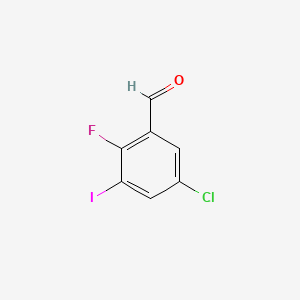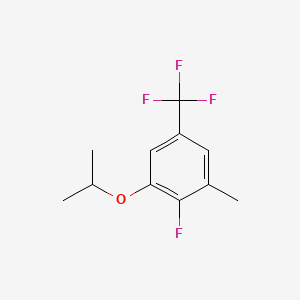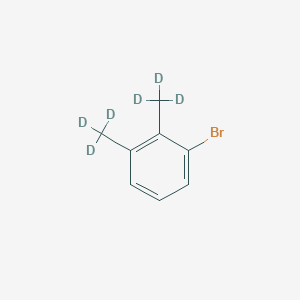
SOS1 agonist-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SOS1 agonist-1 is a small molecule compound that acts as an agonist for the Son of Sevenless Homologue 1 (SOS1) protein. SOS1 is a guanine nucleotide exchange factor that catalyzes the exchange of GDP for GTP on RAS proteins, thereby activating RAS and initiating downstream signaling pathways such as the MAP kinase pathway. This compound has shown potential in modulating RAS signaling, which is crucial for cell survival, growth, and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SOS1 agonist-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
SOS1 agonist-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
SOS1 agonist-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the modulation of RAS signaling pathways.
Biology: Investigated for its role in cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating RAS-driven cancers, including lung, colorectal, and pancreatic cancers.
Industry: Utilized in drug discovery and development programs to identify new therapeutic targets and compounds
Mechanism of Action
SOS1 agonist-1 exerts its effects by binding to the SOS1 protein and facilitating the exchange of GDP for GTP on RAS proteins. This activation of RAS leads to the initiation of downstream signaling pathways, such as the MAP kinase pathway, which are critical for cell survival, growth, and proliferation. The compound’s ability to modulate these pathways makes it a promising candidate for targeted cancer therapies .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
SOS1 agonist-1 is unique in its ability to act as an agonist for SOS1, enhancing the activation of RAS and its downstream signaling pathways. This contrasts with inhibitors like BI-3406 and Sotorasib, which aim to block the activity of RAS or its interactions. The agonistic properties of this compound provide a different approach to modulating RAS signaling, offering new opportunities for therapeutic intervention .
Properties
Molecular Formula |
C26H29BrClFN4O2 |
|---|---|
Molecular Weight |
563.9 g/mol |
IUPAC Name |
tert-butyl 6-[4-bromo-6-chloro-1-[(4-fluoro-3,5-dimethylphenyl)methyl]benzimidazol-2-yl]-2,6-diazaspiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C26H29BrClFN4O2/c1-15-6-17(7-16(2)21(15)29)10-33-20-9-18(28)8-19(27)22(20)30-23(33)31-11-26(12-31)13-32(14-26)24(34)35-25(3,4)5/h6-9H,10-14H2,1-5H3 |
InChI Key |
VXKBOSGNBGMADK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)CN2C3=C(C(=CC(=C3)Cl)Br)N=C2N4CC5(C4)CN(C5)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


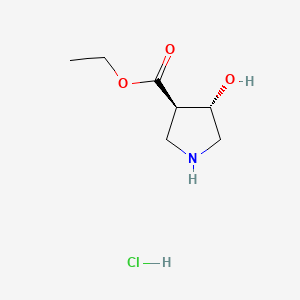
![2,4,6-trimethyl-1,3,5-triazabicyclo[3.1.0]hexane](/img/structure/B14020004.png)

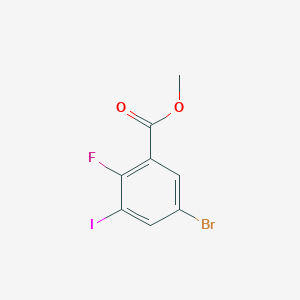
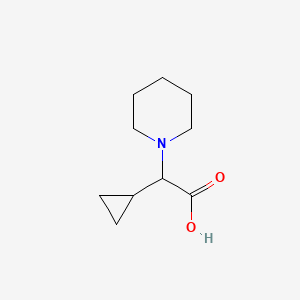
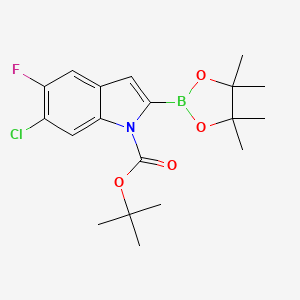
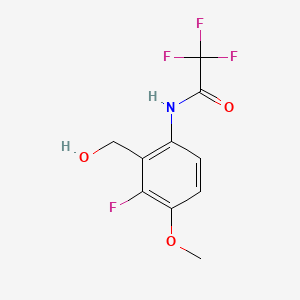
![Tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate oxalate](/img/structure/B14020041.png)
